[1-(1H-imidazol-2-yl)ethyl]amine dihydrochloride
Overview
Description
[1-(1H-imidazol-2-yl)ethyl]amine dihydrochloride is a chemical compound with the molecular formula C5H9N3·2HCl. It is a derivative of imidazole, a five-membered heterocyclic ring containing two nitrogen atoms. This compound is often used in various scientific research applications due to its unique chemical properties and reactivity.
Mechanism of Action
Target of Action
Mode of Action
Biochemical Pathways
, imidazole derivatives are known to be involved in a variety of biological processes. For instance, some imidazole derivatives are products of histamine 1-methyltransferase in the pathway of histidine metabolism .
Result of Action
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-(1H-imidazol-2-yl)ethyl]amine dihydrochloride typically involves the cyclization of amido-nitriles or the reaction of imidazole derivatives with appropriate reagents. One common method includes the reaction of imidazole with ethylamine under controlled conditions, followed by the addition of hydrochloric acid to form the dihydrochloride salt .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The process often includes steps such as purification through crystallization or recrystallization and quality control measures to ensure the consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
[1-(1H-imidazol-2-yl)ethyl]amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form imidazole derivatives with different functional groups.
Reduction: Reduction reactions can modify the imidazole ring or the ethylamine side chain.
Substitution: The compound can participate in substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like methanol or ethanol, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole carboxylic acids, while substitution reactions can produce a variety of imidazole derivatives with different substituents .
Scientific Research Applications
[1-(1H-imidazol-2-yl)ethyl]amine dihydrochloride is widely used in scientific research due to its versatility. Some of its applications include:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is used in studies involving enzyme inhibition and as a ligand in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to [1-(1H-imidazol-2-yl)ethyl]amine dihydrochloride include:
- 1-methyl-1H-imidazol-2-amine
- 2-(1H-imidazol-2-yl)ethanamine
- 1-(2-chloroethyl)-2-methyl-1H-imidazole
Uniqueness
What sets this compound apart from similar compounds is its specific substitution pattern and the presence of the dihydrochloride salt, which can influence its solubility, stability, and reactivity. These properties make it particularly useful in certain chemical and biological applications .
Properties
IUPAC Name |
1-(1H-imidazol-2-yl)ethanamine;dihydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3.2ClH/c1-4(6)5-7-2-3-8-5;;/h2-4H,6H2,1H3,(H,7,8);2*1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIWLRTUEVSNHJT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC=CN1)N.Cl.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11Cl2N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.06 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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